molecular formula C16H23NO6 B1676716 Monocrotaline CAS No. 315-22-0

Monocrotaline

Cat. No.: B1676716
CAS No.: 315-22-0
M. Wt: 325.36 g/mol
InChI Key: QVCMHGGNRFRMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Monocrotaline (MCT) is a pyrrolizidine alkaloid that primarily targets the BMPR2 receptors and the calcium-sensing receptor (CaSR) of pulmonary artery endothelial cells . It also inhibits OCT-1 and OCT-2 . These targets play crucial roles in cellular signaling and function.

Mode of Action

Upon binding to the BMPR2 receptors, MCT releases intracellular stress factors and induces elevated MAPK phosphorylation levels . This interaction can potentially lead to cancer in Homo sapiens . When MCT aggregates on and activates the CaSR, it triggers endothelial damage and ultimately induces pulmonary hypertension .

Biochemical Pathways

The binding of MCT to its targets affects several biochemical pathways. The activation of the BMPR2 receptors leads to elevated MAPK phosphorylation levels . This process can cause disruptions in cellular signaling and potentially lead to cancer . Furthermore, the activation of the CaSR triggers a cascade of events leading to endothelial damage and pulmonary hypertension .

Pharmacokinetics

This compound undergoes metabolic activation in the liver, primarily through oxidation, followed by glutathione-conjugation and hydrolysis . This process is essential for MCT’s bioavailability and toxicity . The bioavailability of MCT in mice was calculated to be 88.3% after oral administration .

Result of Action

The action of MCT can lead to significant toxicity in multiple organs, including the liver, lung, and kidney . It can cause liver damage (hepatotoxicity), kidney damage (nephrotoxicity), and lung damage (pneumotoxicity) . Studies have shown that the ingestion of MCT can cause centrilobular necrosis, pulmonary fibrosis, and an increase in blood urea nitrogen .

Action Environment

The action, efficacy, and stability of MCT can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can affect the stability and action of MCT . Additionally, the species and individual genetic makeup of the organism can influence the compound’s action and toxicity .

Biochemical Analysis

Biochemical Properties

Monocrotaline interacts with various enzymes and proteins, contributing to its role in biochemical reactions. For instance, it has been found to inhibit the activity of the respiratory chain complex I NADH oxidase . This inhibition is likely due to the modification of cysteine thiol groups by the metabolite .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to cause histological damage in the hippocampus and parahippocampal cortex regions . It also influences cell function by producing oxidative stress in the hippocampus, prefrontal cortex, and striatum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is activated in vivo by liver cytochrome P450 mixed-function oxidases, producing electrophilic pyrrolic intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause lipid peroxidation in all brain areas after administration . Additionally, it has been found to increase catalase activity in the hippocampus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, histological evaluation of brain structures of rats treated with this compound (50 and 100mg/kg) revealed lesions in the hippocampus and parahippocampal cortex compared to control .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as liver cytochrome P450 mixed-function oxidases . It also affects metabolic flux, as evidenced by its inhibition of the activity of the respiratory chain complex I NADH oxidase .

Chemical Reactions Analysis

Monocrotaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide .

Comparison with Similar Compounds

Monocrotaline is similar to other pyrrolizidine alkaloids such as lasiocarpine and riddelliine . These compounds share similar toxic effects, including hepatotoxicity and pneumotoxicity . this compound is unique in its ability to induce pulmonary hypertension in rodents, making it a valuable tool in medical research .

Similar Compounds

  • Lasiocarpine
  • Riddelliine
  • Retrorsine
  • Senecionine

This compound’s unique properties and applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMHGGNRFRMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859330
Record name 4,5-Dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monocrotaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

315-22-0
Record name Monocrotaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name Monocrotaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monocrotaline
Reactant of Route 2
Monocrotaline
Reactant of Route 3
Monocrotaline
Reactant of Route 4
Monocrotaline
Reactant of Route 5
Monocrotaline
Reactant of Route 6
Monocrotaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.